1-((2,5-difluorophenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine
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Description
1-((2,5-difluorophenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C21H21F2N3O2S and its molecular weight is 417.47. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Room Temperature Ionic Liquids (RTILs)
Direct methylation or trifluoroethylation of imidazole and pyridine derivatives, including compounds structurally related to 1-((2,5-difluorophenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine, has been explored for high-yield synthesis of corresponding salts. This methodology facilitates the production of a variety of room temperature ionic liquids (RTILs), showcasing the compound's utility in creating novel chemical entities with potential industrial and research applications (Zhang, Martin, & Desmarteau, 2003).
Biological Activities and Drug Design
Research on derivatives of piperidine and imidazole, similar to the target compound, has shown significant promise in various biological activities. Studies include the synthesis of compounds for the inhibition of butyrylcholinesterase (BChE), revealing potential therapeutic applications in neurodegenerative diseases. Molecular docking studies have identified key amino acid residues involved in ligand-BChE binding, providing insights into the design of more effective inhibitors (Khalid et al., 2016).
Antimicrobial and Anticancer Properties
Compounds structurally related to this compound have been evaluated for antimicrobial activities, showing efficacy against various pathogens. The nature of substitutions on the benzhydryl ring and sulfonamide ring significantly influences antibacterial activity, offering a pathway for the development of new antimicrobial agents (Vinaya et al., 2009). Additionally, certain derivatives have demonstrated potent anticancer activities, highlighting the potential of such compounds in cancer therapy (Rehman et al., 2018).
Alzheimer's Disease Research
The synthesis and evaluation of N-substituted derivatives of compounds related to the target molecule have been carried out to identify new drug candidates for Alzheimer’s disease. These studies focus on enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment, showcasing the compound's relevance in medicinal chemistry and drug design (Rehman et al., 2018).
Properties
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-[(2-phenylimidazol-1-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O2S/c22-18-6-7-19(23)20(14-18)29(27,28)26-11-8-16(9-12-26)15-25-13-10-24-21(25)17-4-2-1-3-5-17/h1-7,10,13-14,16H,8-9,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENNNFKORNJZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.